(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that require careful planning and execution. In the case of the compound mentioned, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through a series of reactions. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate . This suggests that the synthesis of the compound might also involve similar condensation and cyclisation reactions, possibly with different substituents to fit the unique structure of the target molecule.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and biological activity. Single crystal X-ray diffraction is a common technique used to elucidate the structure of such compounds. In the case of the related compound 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, this method was used to confirm its molecular structure . For the compound of interest, a similar approach would likely provide insights into its molecular geometry, bond lengths, and angles, which are essential for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of amino groups, as seen in the related compounds, suggests potential for various chemical reactions, such as nucleophilic substitution or addition. The specific chemical reactions that the compound "(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone" undergoes would depend on the reactivity of the mesitylamino and tosyl groups, as well as the thiophene and methoxyphenyl rings. These could include reactions with electrophiles or nucleophiles, and possibly cyclisation reactions to form new rings or frameworks within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, melting point, and stability. The compound , with its tosyl and methoxy groups, might exhibit unique solubility characteristics in different solvents, which could be important for its application and handling. The density functional theory (DFT) calculations, as performed for related compounds, can predict various bonding features and vibrational wave numbers, which are indicative of the compound's stability and reactivity . Additionally, the HOMO-LUMO energy gap obtained from DFT calculations can provide insights into the compound's electronic properties and its potential reactivity in both the ground and excited states .
Scientific Research Applications
Synthesis and Application in Drug Discovery
- Synthesis and Characterization for Antiviral and Antibacterial Activity : Novel compounds such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone were synthesized and characterized to explore their potential antiviral and antibacterial activities. The structural elucidation involved various spectroscopic techniques, and molecular docking studies were carried out to understand the interactions with biological targets, indicating potential application in drug discovery (FathimaShahana & Yardily, 2020).
Advanced Material Science
- Photoinitiators for Polymerization : Research into substituted benzophenones and related compounds has explored their roles as photoinitiators in polymerization processes. The efficiency of excited state processes and the influence of various substituents on reactivity were studied, highlighting the importance of these compounds in developing new polymeric materials with specific properties (Fouassier et al., 1995).
Chemical Synthesis and Molecular Structure
- Crystal Structure Analysis : The detailed molecular structure analysis of related compounds, like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, offers insights into the intricacies of intermolecular interactions and the effects of various substituents on molecular conformation. Such studies are pivotal in guiding the synthesis of complex organic compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).
Anticancer Research
- Synthesis for Antitumor Activity : Research on compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through specific condensation reactions, showed inhibition on the proliferation of various cancer cell lines. Such studies underscore the potential of these compounds in anticancer drug development (Tang & Fu, 2018).
properties
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-16-9-11-22(12-10-16)36(32,33)27-23(29)26(25(31)20-7-6-8-21(15-20)34-5)35-28(27)30-24-18(3)13-17(2)14-19(24)4/h6-15,30H,29H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFNDPHFNVNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone |
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